

# 4-hydroxy-3,3-dimethylbutan-2-one molecular weight and formula

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## Compound of Interest

**Compound Name:** 4-Hydroxy-3,3-dimethylbutan-2-one

**Cat. No.:** B156186

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An In-Depth Technical Guide to **4-hydroxy-3,3-dimethylbutan-2-one**

Audience: Researchers, scientists, and drug development professionals.

## Abstract

This technical guide provides a comprehensive scientific overview of **4-hydroxy-3,3-dimethylbutan-2-one** (CAS: 1823-90-1), a versatile keto-alcohol. We delve into its core physicochemical properties, including its molecular formula and weight, and present a logical framework for its synthesis and chemical reactivity. This document outlines detailed, field-proven protocols for its analytical characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Emphasizing its role as a valuable chemical intermediate, this guide serves as an essential resource for professionals in organic synthesis, materials science, and early-stage drug discovery, highlighting its potential as a foundational building block for more complex molecular architectures.

## Core Physicochemical Properties

**4-hydroxy-3,3-dimethylbutan-2-one** is a bifunctional organic molecule featuring both a ketone and a primary alcohol. This unique combination of functional groups within a compact, sterically hindered scaffold makes it a subject of interest for various chemical applications.

## Nomenclature and Chemical Identifiers

Precise identification is critical in scientific research. The compound is cataloged under several names and identifiers across major chemical databases.

Identifier	Value	Source
IUPAC Name	4-hydroxy-3,3-dimethylbutan-2-one	<a href="#">[1]</a> <a href="#">[2]</a>
CAS Number	1823-90-1	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>6</sub> H <sub>12</sub> O <sub>2</sub>	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	116.16 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a>
InChIKey	DYAWMXSWDGPQOI-UHFFFAOYSA-N	<a href="#">[2]</a>
Canonical SMILES	CC(=O)C(C)(C)CO	<a href="#">[1]</a> <a href="#">[2]</a>
Common Synonyms	4-hydroxy-3,3-dimethyl-2-butanone, Hydroxypinacolone	<a href="#">[2]</a> <a href="#">[5]</a>

## Calculated Physicochemical Data

The following table summarizes key computed properties that predict the molecule's behavior in various chemical and biological systems. These values are instrumental in designing experimental conditions, such as selecting appropriate solvent systems or predicting membrane permeability in early-stage drug design.

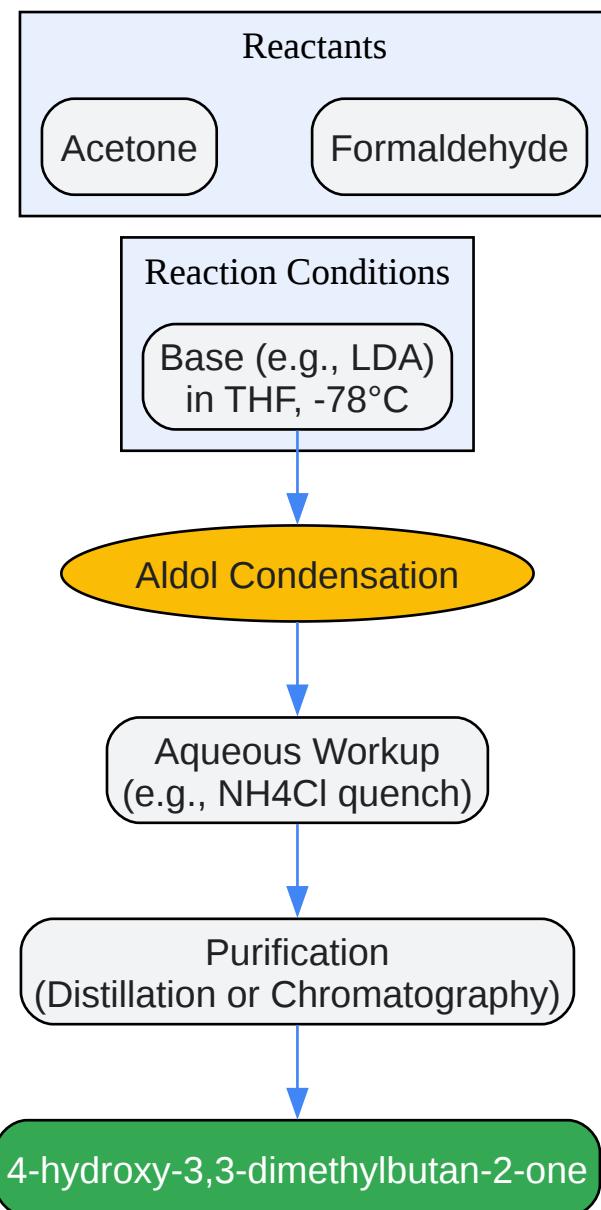
Property	Value	Source
XLogP3	0.1	<a href="#">[2]</a>
Topological Polar Surface Area (TPSA)	37.3 Å <sup>2</sup>	<a href="#">[2]</a> <a href="#">[4]</a>
Hydrogen Bond Donor Count	1	<a href="#">[2]</a> <a href="#">[4]</a>
Hydrogen Bond Acceptor Count	2	<a href="#">[2]</a> <a href="#">[4]</a>
Rotatable Bond Count	3	<a href="#">[4]</a>
Complexity	94.7	<a href="#">[2]</a>

## Synthesis and Reactivity

### Plausible Synthetic Route: Aldol Condensation

While multiple synthetic pathways may exist, a logical and common approach for forming a  $\beta$ -hydroxy ketone like **4-hydroxy-3,3-dimethylbutan-2-one** is through an aldol condensation. A plausible retrosynthetic analysis points to the reaction between the enolate of methyl ethyl ketone (or a suitable acetone equivalent) and formaldehyde.

The diagram below illustrates a conceptual workflow for this synthesis. The choice of a non-nucleophilic, sterically hindered base like Lithium diisopropylamide (LDA) is crucial. It ensures the rapid and complete formation of the kinetic enolate of the ketone, minimizing self-condensation and other side reactions, thereby maximizing the yield of the desired cross-alcohol product.



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Caption: Conceptual workflow for the synthesis of **4-hydroxy-3,3-dimethylbutan-2-one**.

## Chemical Reactivity

The dual functionality of **4-hydroxy-3,3-dimethylbutan-2-one** makes it a versatile intermediate.<sup>[3]</sup>

- The Hydroxyl Group (-OH): As a primary alcohol, it can undergo oxidation to form the corresponding aldehyde or carboxylic acid, esterification with carboxylic acids or acyl

chlorides, and etherification.

- The Carbonyl Group (C=O): The ketone is susceptible to nucleophilic attack. It can be reduced to a secondary alcohol, undergo reductive amination to form amines, or participate in reactions like the Wittig reaction to form alkenes.

This orthogonal reactivity allows for selective modification at one site while preserving the other, a highly desirable trait for constructing complex molecules in multi-step syntheses.

## Applications in Research and Development

### Versatile Chemical Intermediate

The primary application of **4-hydroxy-3,3-dimethylbutan-2-one** is as a building block in organic synthesis.<sup>[3]</sup> Its structure is particularly useful for introducing a quaternary carbon center adjacent to a functional group, a common motif in many natural products and pharmacologically active compounds. Its derivatives are studied in diverse fields, including atmospheric chemistry and the development of compounds for agriculture and material science.<sup>[3]</sup>

## Relevance to Drug Discovery

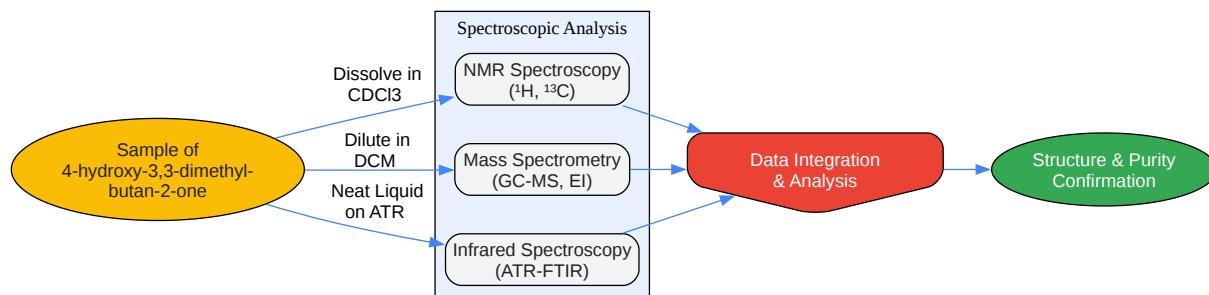
While not a therapeutic agent itself, its utility in drug discovery is significant. The keto-alcohol scaffold is present in numerous bioactive molecules. The ability to use this compound as a starting material allows for the systematic exploration of chemical space. For instance, it can serve as a precursor for creating libraries of more complex molecules for high-throughput screening. The principles of using simple, functionalized scaffolds for building complex drugs are well-established, as seen in the synthesis of chalcone derivatives, which are known for a wide range of biological activities.<sup>[6][7]</sup>

## Analytical Characterization Protocols

Confirming the identity and purity of **4-hydroxy-3,3-dimethylbutan-2-one** is paramount. A multi-pronged analytical approach provides a self-validating system, where data from orthogonal techniques (NMR, MS, IR) collectively and unequivocally confirm the molecular structure.

## Integrated Spectroscopic Analysis Workflow

The following workflow ensures a rigorous and efficient structural elucidation process. The process begins with sample preparation, followed by parallel analysis using three core spectroscopic techniques. The final step involves integrating the data to build a complete and validated structural profile.



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Caption: Integrated workflow for the analytical characterization of the target compound.

## Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

**Rationale:** NMR provides the most detailed map of the molecule's carbon-hydrogen framework, revealing connectivity and the chemical environment of each atom.

**Methodology:**

- **Sample Preparation:** Dissolve approximately 5-10 mg of the compound in ~0.6 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal reference standard.

- Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire  $^1\text{H}$  and  $^{13}\text{C}$  spectra on a 400 MHz (or higher) spectrometer.
- Expected  $^1\text{H}$  NMR Signals ( $\text{CDCl}_3$ , 400 MHz):
  - ~2.2 ppm (singlet, 3H): Corresponds to the three protons of the acetyl methyl group ( $\text{CH}_3\text{-C=O}$ ). Its singlet nature is due to the absence of adjacent protons.
  - ~3.5 ppm (singlet, 2H): Represents the two protons of the methylene group ( $-\text{CH}_2\text{-OH}$ ).
  - ~1.1 ppm (singlet, 6H): Arises from the six equivalent protons of the two methyl groups on the quaternary carbon ( $-\text{C}(\text{CH}_3)_2-$ ).
  - Variable (broad singlet, 1H): The hydroxyl proton ( $-\text{OH}$ ). Its chemical shift is concentration-dependent and it may exchange with trace water in the solvent.
- Expected  $^{13}\text{C}$  NMR Signals ( $\text{CDCl}_3$ , 100 MHz):
  - ~212 ppm: Ketone carbonyl carbon ( $\text{C=O}$ ).
  - ~70 ppm: Methylene carbon bonded to oxygen ( $-\text{CH}_2\text{-OH}$ ).
  - ~45 ppm: Quaternary carbon ( $-\text{C}(\text{CH}_3)_2-$ ).
  - ~25 ppm: Acetyl methyl carbon ( $\text{CH}_3\text{-C=O}$ ).
  - ~22 ppm: Gem-dimethyl carbons ( $-\text{C}(\text{CH}_3)_2-$ ).

## Protocol 2: Mass Spectrometry (MS)

Rationale: MS provides the molecular weight of the compound and offers structural clues through its fragmentation pattern. Gas Chromatography (GC) coupling is ideal for verifying the purity of volatile liquids.

Methodology:

- Sample Preparation: Prepare a dilute solution (e.g., 100  $\mu\text{g/mL}$ ) of the compound in a volatile solvent like dichloromethane or ethyl acetate.

- GC-MS Acquisition: Inject 1  $\mu$ L of the solution into a GC-MS system equipped with a standard non-polar column (e.g., DB-5ms).
- MS Parameters: Use Electron Ionization (EI) at 70 eV. Scan a mass range of m/z 40-200.
- Expected Data:
  - Molecular Ion ( $M^+$ ): A peak at m/z = 116, corresponding to the molecular weight of  $C_6H_{12}O_2$ .<sup>[2]</sup> This peak may be weak due to facile fragmentation.
  - Key Fragments: Expect to see characteristic fragments resulting from alpha-cleavage around the carbonyl group (e.g., a peak at m/z = 43 for  $[CH_3CO]^+$ ) and loss of neutral molecules like water (M-18) or formaldehyde (M-30).

## Protocol 3: Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule.

Methodology:

- Sample Preparation: Place one drop of the neat liquid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.
- Data Acquisition: Record the spectrum from  $4000\text{ cm}^{-1}$  to  $600\text{ cm}^{-1}$ .
- Expected Characteristic Absorption Bands:
  - $\sim 3400\text{ cm}^{-1}$  (broad, strong): O-H stretching vibration of the alcohol group. The broadness is due to hydrogen bonding.
  - $2970\text{-}2870\text{ cm}^{-1}$  (strong): C-H  $sp^3$  stretching vibrations from the methyl and methylene groups.
  - $\sim 1710\text{ cm}^{-1}$  (strong, sharp): C=O stretching vibration, characteristic of an aliphatic ketone.  
<sup>[8]</sup>
  - $\sim 1050\text{ cm}^{-1}$  (strong): C-O stretching vibration of the primary alcohol.

## Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **4-hydroxy-3,3-dimethylbutan-2-one** presents several hazards.[\[2\]](#)

- Physical Hazards: Combustible liquid (H227).[\[2\]](#)
- Health Hazards: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[\[2\]](#)

Handling Recommendations:

- Work in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.
- Keep away from heat, sparks, and open flames.
- Store in a tightly closed container in a cool, dry place.

## Conclusion

**4-hydroxy-3,3-dimethylbutan-2-one** is a structurally simple yet chemically significant molecule. Its defined molecular formula of C<sub>6</sub>H<sub>12</sub>O<sub>2</sub> and molecular weight of 116.16 g/mol are complemented by its versatile reactivity, stemming from its keto-alcohol functionality. This guide has provided a framework for its synthesis, detailed its key applications as a chemical intermediate, and offered robust, validated protocols for its analytical characterization. For researchers in synthetic chemistry and drug development, this compound represents a valuable and reliable building block for the creation of novel and complex molecular entities.

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